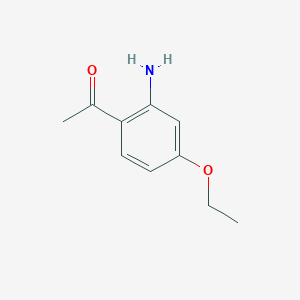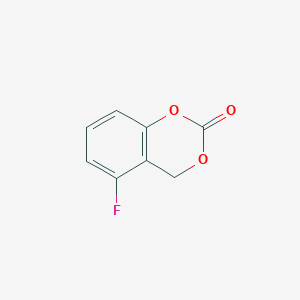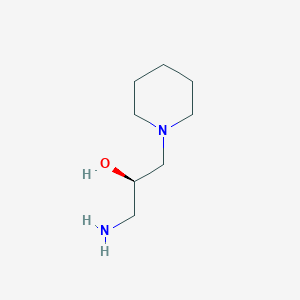
1-(2-Amino-4-ethoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by the presence of an amino group and an ethoxy group attached to a phenyl ring, along with a ketone functional group. It is used primarily in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one typically involves the reaction of 2-amino-4-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-(2-Amino-4-ethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of an ethoxy group.
2-Amino-2-(4-bromophenyl)ethan-1-ol: Contains a bromine atom and an alcohol group.
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: Contains multiple hydroxy groups.
Uniqueness
1-(2-Amino-4-ethoxyphenyl)ethan-1-one is unique due to the presence of both an amino group and an ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-(2-amino-4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |
Clave InChI |
NHELHTNKEZRDIV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)


![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)


![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
